Sodium acetylide

Description

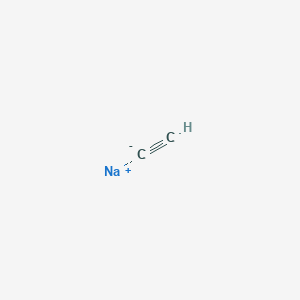

Structure

2D Structure

Properties

IUPAC Name |

sodium;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDZETWZUCDYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910044 | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | Sodium acetylide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-26-8 | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Historical Discovery and Synthesis of Sodium Acetylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetylide (NaC₂H) is a pivotal reagent in organic chemistry, serving as a potent nucleophile and a primary source of the ethynyl functional group. Its significance lies in its ability to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the historical discovery of this compound and a comprehensive overview of its synthesis methodologies, complete with detailed experimental protocols and comparative data.

Historical Perspective: From Acetylene to its Sodiated Derivative

The journey to the synthesis and utilization of this compound is intrinsically linked to the discovery of its parent compound, acetylene.

The Discovery of Acetylene

In 1836, the Irish chemist Edmund Davy , a cousin of the renowned Sir Humphry Davy, made an accidental yet profound discovery while attempting to produce potassium metal. By heating potassium carbonate with carbon at high temperatures, he produced a residue, now known as potassium carbide (K₂C₂). He observed that this substance reacted vigorously with water to liberate a new gas with remarkable illuminating properties. Davy recognized this as a "new carburet of hydrogen."

For several decades, this discovery remained a scientific curiosity. It wasn't until 1860 that the French chemist Marcellin Berthelot independently rediscovered the gas, synthesized it through various methods, including passing organic vapors through a red-hot tube, and formally named it "acétylène." A pivotal moment in the history of acetylene came in 1862 when Friedrich Wöhler discovered that calcium carbide (CaC₂) reacts with water to produce acetylene. This method would later become the cornerstone of industrial acetylene production.

The Emergence of this compound

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its preparation became a logical extension of the study of acetylene's acidic properties. By the early 20th century, the reaction of sodium metal with acetylene in a suitable solvent was a known and practiced method. A 1940 patent by Richard Vogt refers to the preparation of this compound in liquid ammonia as a process that "numerous investigators have prepared," indicating that the method was well-established by that time. The work of chemists like Henri Moissan at the turn of the 20th century, particularly with his development of the electric arc furnace, greatly advanced the field of carbide chemistry and the large-scale production of calcium carbide, which in turn made acetylene more accessible for chemical reactions.

The most significant and widely adopted method for the laboratory-scale synthesis of this compound involves the use of liquid ammonia as a solvent, a technique refined over many years.

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound can be broadly categorized into two main approaches: direct metallation of acetylene with sodium metal in a solvent, and deprotonation of acetylene using a strong sodium-containing base.

Direct Reaction of Sodium Metal with Acetylene

This is the most common approach, where sodium metal reacts directly with acetylene gas. The choice of solvent is critical to the success of the reaction.

This is the classical and most frequently used laboratory method for preparing this compound. The low temperature of liquid ammonia (-33 °C) helps to control the exothermic reaction and minimizes the formation of byproducts.

Reaction: 2Na + 2HC≡CH --(liq. NH₃)--> 2NaC≡CH + H₂

A key aspect of this method is the initial formation of sodium amide (NaNH₂) in situ, which then reacts with acetylene. Often, a catalytic amount of an iron(III) salt is used to facilitate the formation of sodium amide.

Experimental Protocol: Synthesis of this compound in Liquid Ammonia

This protocol is adapted from the well-established procedures found in organic synthesis literature.

Materials:

-

Anhydrous liquid ammonia

-

Sodium metal, clean and dry

-

Acetylene gas, purified

-

Iron(III) nitrate nonahydrate (catalyst)

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice condenser.

Procedure:

-

Assemble the reaction apparatus and ensure it is moisture-free.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 500 mL of anhydrous liquid ammonia into the flask.

-

Add a small crystal of iron(III) nitrate nonahydrate (approx. 0.5 g) to the liquid ammonia.

-

While stirring, carefully add small, freshly cut pieces of sodium metal (23 g, 1 mole) to the liquid ammonia. The formation of sodium amide is indicated by a color change from a deep blue (dissolved sodium) to a gray suspension.

-

Once the sodium amide formation is complete, bubble purified acetylene gas through the stirred suspension.

-

The reaction is complete when the gray color of the sodium amide suspension is discharged, and a whitish precipitate of this compound is formed. This typically takes 1-2 hours.

-

The resulting suspension of this compound in liquid ammonia can be used directly for subsequent reactions.

An alternative to the liquid ammonia method is the reaction of finely dispersed sodium with acetylene in a high-boiling inert organic solvent, such as xylene or mineral oil. This method avoids the need for cryogenic conditions but requires careful temperature control.

Reaction: 2Na + 2HC≡CH --(xylene, ~110°C)--> 2NaC≡CH + H₂

A patent from 1957 describes an improved process for this method, highlighting a critical upper temperature limit of approximately 110 °C for optimal yield.[1] Above this temperature, the yield of this compound decreases significantly due to side reactions.

Experimental Protocol: Synthesis of this compound in Xylene

This protocol is based on descriptions from the patent literature.

Materials:

-

Sodium metal

-

Anhydrous xylene

-

Purified acetylene gas

-

A reaction vessel equipped with a high-speed stirrer (homogenizer), a gas inlet, a condenser, and a heating mantle.

Procedure:

-

Charge the reaction vessel with anhydrous xylene and sodium metal.

-

Heat the mixture to above the melting point of sodium (97.8 °C) and use the high-speed stirrer to create a fine dispersion of molten sodium in the xylene.

-

Cool the dispersion to the desired reaction temperature (typically below 110 °C) while maintaining vigorous stirring to keep the sodium finely divided.

-

Introduce a stream of purified acetylene gas into the sodium dispersion.

-

The reaction is monitored by the uptake of acetylene and the evolution of hydrogen gas.

-

Upon completion, the resulting slurry of this compound in xylene can be used for further reactions.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Synthesis in Liquid Ammonia | Synthesis in Inert Organic Solvent (Xylene) |

| Reaction Temperature | -33 °C (boiling point of ammonia) | Typically below 110 °C |

| Pressure | Atmospheric | Atmospheric |

| Solvent | Liquid Ammonia | Xylene, Mineral Oil, or other high-boiling inert liquids |

| Key Reagents | Sodium, Acetylene, Iron(III) salt (catalyst) | Sodium, Acetylene |

| Advantages | High purity of product, well-established, good for lab scale | Avoids cryogenic conditions, suitable for larger scale |

| Disadvantages | Requires handling of liquid ammonia, cryogenic setup | Requires high-speed stirring, careful temperature control |

| Typical Yield | Generally high, often used in situ for quantitative reactions | Can be quantitative based on sodium conversion[1] |

Mandatory Visualizations

Logical Workflow for this compound Synthesis

Caption: Logical workflow for the two primary methods of this compound synthesis.

Signaling Pathway: The Favorskii Reaction

The Favorskii reaction is a classic and highly important application of this compound, illustrating its role as a potent nucleophile.

Caption: Simplified signaling pathway of the Favorskii reaction using this compound.

Conclusion

The discovery and synthesis of this compound represent a significant milestone in the history of organic chemistry. From Edmund Davy's initial discovery of acetylene to the development of robust synthesis methods, our ability to harness the reactivity of the acetylide ion has opened up vast possibilities in chemical synthesis. The methodologies detailed in this guide, particularly the synthesis in liquid ammonia and inert organic solvents, remain the foundational techniques for producing this indispensable reagent. For researchers in drug development and other scientific fields, a thorough understanding of these historical and practical aspects of this compound is essential for its effective and safe application in the creation of novel and complex molecules.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Sodium Acetylide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sodium acetylide (HC≡CNa) is a highly reactive organosodium compound that serves as a potent nucleophile and a strong base in organic synthesis.[1][2] Its utility in forming carbon-carbon bonds makes it a valuable reagent in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals.[1][2] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety considerations for its handling and use.

Physical Properties

This compound is typically encountered as a white to pale yellow or grayish-white solid.[1][3] It is often supplied as a slurry or suspension in solvents like xylene or mineral oil.[4][5] The solid is sensitive to both air and moisture and is known to react violently with water.[1][3][6] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂HNa | [1][7] |

| Molecular Weight | 48.02 g/mol | [4][7] |

| Appearance | White to pale yellow, or grayish-white solid; often a slurry or suspension.[1][3][5][8] | [1][3][5][8] |

| Density | 0.865 g/cm³ (for the dispersion) | [8][9] |

| Melting Point | Not applicable (decomposes) | [8][10] |

| Boiling Point | Not applicable (decomposes) | [8] |

| Solubility | Highly soluble and reactive with water.[1] Soluble in liquid ammonia.[11] | [1][11] |

| Flash Point | 29 °C (84.2 °F) for a xylene dispersion | [5][6] |

Spectroscopic Properties

Spectroscopic analysis of this compound provides insight into its structure and bonding. Neutron diffraction studies have been crucial in determining its solid-state structure.

| Spectroscopic Data | Observation | Source |

| Infrared (IR) Spectroscopy | The vibrations of the ≡C-H and C≡C groups are shifted by 50–100 cm⁻¹ to longer wavelengths compared to acetylene.[12] | [12] |

| Nuclear Magnetic Resonance (NMR) | While specific NMR data for this compound is not readily available in the provided results, 23Na NMR is a general technique used to study sodium-containing compounds, where the chemical shift and line width provide information about the sodium ion's environment.[13][14] | [13][14] |

| Crystal Structure (Neutron Diffraction) | Neutron diffraction has revealed a tetragonal crystal system for monothis compound.[15][16] The C≡C bond length is approximately 1.27 Å (127 pm), which is longer than the 120.4 pm bond in acetylene, and an Na-C bond is present.[15][16] | [15][16] |

Chemical Properties and Reactivity

This compound is a powerful reagent in organic chemistry due to the nucleophilicity of the acetylide anion.[15] It is a strong base capable of deprotonating various acidic compounds.[1]

3.1 Reaction with Water this compound reacts vigorously, and often violently, with water to produce acetylene gas and sodium hydroxide.[1][11][16] This reaction is highly exothermic and the acetylene gas produced is flammable.[5]

HC≡CNa + H₂O → HC≡CH + NaOH

3.2 Reaction with Alkyl Halides: SN2 Alkylation A cornerstone of its application in synthesis is the reaction of this compound with primary alkyl halides.[17][18] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the acetylide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[17][19] This process is highly effective for forming new carbon-carbon bonds and extending carbon chains.[15][17]

With secondary and tertiary alkyl halides, the strong basicity of the acetylide anion often leads to E2 elimination as a competing and sometimes major pathway.[17]

Experimental Protocols

4.1 Synthesis of this compound in Liquid Ammonia This is a common laboratory method for preparing this compound for immediate use in subsequent reactions.[20][21]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Dry ice/acetone condenser

-

Liquid ammonia (anhydrous)

-

Sodium metal

-

Acetylene gas (purified)

-

Ferric nitrate (hydrated, as a catalyst)[20]

Protocol:

-

Assemble the three-necked flask with the mechanical stirrer, gas inlet, and dry ice condenser in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 1 liter of anhydrous liquid ammonia into the flask.[20]

-

Add a catalytic amount (e.g., 0.2 g) of finely powdered hydrated ferric nitrate.[20]

-

While stirring, introduce small, clean pieces of sodium metal (e.g., 23 g total) into the liquid ammonia.[20][21] The formation of sodium amide (NaNH₂) is indicated by a color change from deep blue to a pale gray suspension.[20]

-

Once the sodium amide suspension is formed, bubble purified acetylene gas through the stirred mixture at a controlled rate (e.g., 2-3 liters per minute).[20]

-

Continue the acetylene addition until the reaction mixture turns uniformly black, indicating the complete conversion to this compound.[20] This typically takes about one hour.[20] The resulting solution is then ready for use.

4.2 General Protocol for Alkylation of Acetylide This protocol outlines the use of the freshly prepared this compound in an SN2 reaction.

Protocol:

-

To the stirred suspension of this compound in liquid ammonia from the previous step, slowly add the primary alkyl halide (e.g., 1-bromobutane) dropwise, maintaining the temperature below -30 °C.

-

After the addition is complete, allow the mixture to stir for an additional 2-3 hours to ensure the reaction goes to completion.[21]

-

The reaction is then quenched by the slow, careful addition of a proton source, such as ammonium chloride, to neutralize any remaining acetylide or amide.[21]

-

The ammonia is allowed to evaporate, and the product is worked up through extraction and purification.

Safety and Handling

This compound is a hazardous material that requires careful handling.[1]

-

Reactivity: It reacts violently with water, acids, and oxidizing agents.[1][6] Contact with water liberates highly flammable acetylene gas.[1][5]

-

Flammability: The dry powder can ignite spontaneously if a large surface area is exposed to air.[1] It is flammable, and its decomposition when heated can emit toxic fumes.[1]

-

Health Hazards: It is harmful if inhaled or in contact with skin and can cause severe skin burns and eye damage.[6][22][23]

-

Handling: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen).[6][24] Use spark-proof tools and explosion-proof equipment.[6] Personal protective equipment, including gloves, safety goggles, and a face shield, is mandatory.[22][24]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] The container must be kept tightly sealed to protect it from moisture and air.[5][24]

Conclusion

This compound is a fundamentally important reagent for the formation of carbon-carbon bonds. Its high reactivity, while demanding careful handling and specific experimental conditions, provides a powerful tool for the synthesis of higher alkynes and other complex organic molecules. A thorough understanding of its physical properties, chemical reactivity, and safe handling protocols is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1066-26-8 [chemicalbook.com]

- 4. This compound (Na(C2H)) | C2HNa | CID 2733336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wileyco.com [wileyco.com]

- 6. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]

- 7. 1066-26-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound [chembk.com]

- 10. Cas 1066-26-8,this compound | lookchem [lookchem.com]

- 11. Acetylide - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. (23Na) Sodium NMR [chem.ch.huji.ac.il]

- 14. scilit.com [scilit.com]

- 15. This compound | 1066-26-8 | Benchchem [benchchem.com]

- 16. Monothis compound - Wikipedia [en.wikipedia.org]

- 17. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Mono this compound reacts with an alkyl halide to class 12 chemistry CBSE [vedantu.com]

- 20. prepchem.com [prepchem.com]

- 21. benchchem.com [benchchem.com]

- 22. fishersci.com [fishersci.com]

- 23. Page loading... [wap.guidechem.com]

- 24. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Sodium Acetylide for Researchers and Drug Development Professionals

Introduction

Sodium acetylide (NaC≡CH), a key organosodium compound, serves as a cornerstone in synthetic organic chemistry, particularly in the construction of complex molecular architectures required for drug development and material science. Its utility lies in the nucleophilic character of the acetylide anion, which facilitates the formation of carbon-carbon bonds through reactions with a variety of electrophiles. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in organic synthesis, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

This compound is an ionic compound composed of a sodium cation (Na⁺) and an acetylide anion (⁻C≡CH). The acetylide anion features a carbon-carbon triple bond, which is longer (127 pm) than that in acetylene (120.4 pm).[1] The most common form is monothis compound, though a disodium form (Na₂C₂) also exists.

| Identifier | Value |

| CAS Number | 1066-26-8[2][3][4][5][6][7] |

| Molecular Formula | C₂HNa[2][3][4][8] |

| Molecular Weight | 48.02 g/mol [4][8] |

| Synonyms | Monothis compound, Sodium hydrogen acetylide, Sodium ethynide[1][6][9] |

Physicochemical Properties

This compound is a white to pale-yellow or grey solid that is highly reactive, particularly with water.[1][10] It is often supplied as a suspension in solvents like xylene or mineral oil to moderate its reactivity.[8]

| Property | Value |

| Density | 1.352 g/cm³[1] |

| Boiling Point | -22.2°C[11] |

| Flash Point | 29°C (84.2°F)[10] |

| Water Solubility | Reacts violently[11] |

Experimental Protocols

Synthesis of this compound in Liquid Ammonia

This is a common laboratory-scale method for the preparation of this compound.[2][6]

Materials:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dry ice condenser

-

Gas inlet tube

-

Liquid ammonia (anhydrous)

-

Sodium metal

-

Acetylene gas (dry)

-

Ferric nitrate (catalyst)

Procedure:

-

Set up the three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube in a well-ventilated fume hood.

-

Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 500 mL of anhydrous liquid ammonia into the flask.[6]

-

Add a small amount of ferric nitrate catalyst to the liquid ammonia.[12]

-

While stirring, introduce a steady stream of dry acetylene gas into the liquid ammonia.

-

Carefully add small, freshly cut pieces of sodium metal (23 g, 1.0 g-atom) to the stirring solution. The deep blue color of the dissolved sodium will disappear as it reacts to form sodium amide, which is then converted to this compound by the acetylene.[2][13]

-

Continue the addition of sodium until the desired concentration is reached. The resulting suspension of this compound is ready for use in subsequent reactions.

Alkylation of this compound: Synthesis of 1-Hexyne

This protocol demonstrates a typical application of this compound in forming a new carbon-carbon bond.

Materials:

-

This compound suspension (prepared as above or commercially sourced)

-

n-Butyl bromide

-

Xylene

-

Dimethylformamide (DMF)

-

Reaction flask with stirrer and dropping funnel

Procedure:

-

In a reaction flask, prepare a slurry of this compound in a mixture of xylene and dimethylformamide (35-45% by volume).[3]

-

Add a few drops of n-butyl bromide to the slurry to initiate the reaction. The characteristic odor of 1-hexyne will become detectable.[3]

-

Slowly add the remaining n-butyl bromide to the reaction mixture, maintaining the temperature as needed.

-

After the addition is complete, continue to stir the mixture until the reaction is complete.

-

The reaction mixture can then be worked up by quenching with water, followed by extraction and purification of the 1-hexyne product.[4]

Synthetic Applications in Drug Development

This compound is a vital reagent for introducing the ethynyl group into molecules, a common structural motif in many pharmaceuticals. The terminal alkyne can be further elaborated, making it a versatile building block. Its primary role is in nucleophilic substitution and addition reactions.

-

Nucleophilic Substitution (SN2 Reactions): The acetylide anion is a potent nucleophile that readily reacts with primary alkyl halides to form internal alkynes. This reaction is fundamental for extending carbon chains.[12][14]

-

Nucleophilic Addition to Carbonyls: this compound adds to aldehydes and ketones to form propargyl alcohols, which are important intermediates in the synthesis of various pharmaceuticals.[6]

The following diagram illustrates the central role of this compound in the synthesis of alkyne-containing intermediates, which are precursors to more complex drug molecules.

Caption: Synthetic pathways utilizing this compound for drug precursor synthesis.

Safety and Handling

This compound is a highly reactive and potentially hazardous material.

-

It reacts violently with water, releasing flammable acetylene gas.[10]

-

It is a severe explosion risk when shocked or heated.[15]

-

It is corrosive and can cause burns to the skin and eyes.[8][10]

Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) and take appropriate safety precautions, including the use of personal protective equipment.[10]

This compound remains an indispensable tool in the arsenal of synthetic chemists, particularly in the pharmaceutical industry. Its ability to facilitate the formation of carbon-carbon bonds provides a direct and efficient route to complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in the laboratory and in the development of new therapeutic agents.

References

- 1. Monothis compound - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. organicreactions.org [organicreactions.org]

- 6. benchchem.com [benchchem.com]

- 7. US2777884A - Process for producing this compound and improved this compound product - Google Patents [patents.google.com]

- 8. This compound (Na(C2H)) | C2HNa | CID 2733336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound | CAS#:1066-26-8 | Chemsrc [chemsrc.com]

- 11. This compound [chembk.com]

- 12. This compound | 1066-26-8 | Benchchem [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound | 1066-26-8 [chemicalbook.com]

Solubility of Sodium Acetylide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetylide (NaC≡CH) is a potent nucleophile and a strong base, making it a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds through alkynylation reactions. Its utility in pharmaceutical and materials science is well-established. However, its practical application is often hampered by its challenging physical properties, most notably its limited solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in various organic media, drawing from available literature to offer a resource for optimizing reaction conditions and ensuring safe handling.

Qualitative and Semi-Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is scarce in peer-reviewed literature, primarily due to its highly reactive and generally insoluble nature. The compound is typically prepared and used as a suspension or slurry in an inert organic diluent. The information available is largely qualitative, indicating its poor solubility across a range of common solvents.

It is crucial to distinguish between solubility and adsorption. While this compound exhibits low solubility, it can adsorb significant amounts of certain solvents. This interaction is important to consider when handling the "dry" powder, as residual solvent can be present.

| Solvent/Solvent Class | Common Name(s) | Qualitative Solubility | Adsorption Capacity (g solvent / g NaC≡CH) | Notes |

| Aromatic Hydrocarbons | Xylene, Toluene, Mesitylene | Insoluble / Used as a slurry | 2.2 (Xylene) | Commercially available as an 18-20 wt% slurry in xylene and mineral oil.[1][2][3][4] Xylene is noted to be difficult to remove from the solid product. |

| Ethers | Di-n-butyl ether, Dioxane, Tetrahydrofuran (THF) | Insoluble / Used as a slurry | 2.0 (Butyl ether), 1.6 (Dioxane) | These solvents are often used as reaction media. Dioxane and n-butyl ether are more easily removed from the solid product than xylene. |

| Glycol Ethers | Di-n-butyl carbitol | Insoluble / Used as a slurry | Not Reported | Mentioned as a suitable inert medium for synthesis. |

| Aliphatic Hydrocarbons | Kerosene, m-Decane | Insoluble / Used as a slurry | Not Reported | Used as inert media for the preparation of this compound. m-Decane is noted to be more easily removed from the solid. |

| Polar Aprotic Solvents | Liquid Ammonia | Sparingly Soluble / Precipitates | Not Applicable | The most common solvent for the laboratory preparation of this compound. The product precipitates from the solution, especially at lower temperatures.[5] |

| Protic Solvents | Water, Alcohols | Reactive | Not Applicable | Reacts violently with water and other protic solvents.[6][7][8] |

Experimental Protocol: Gravimetric Determination of this compound Solubility in an Inert Organic Solvent

Given the highly reactive nature of this compound, determining its solubility requires stringent anhydrous and anaerobic conditions. The following is a generalized gravimetric protocol that must be adapted with rigorous safety precautions.

Objective: To determine the mass of this compound that dissolves in a given volume of a dry, deoxygenated organic solvent at a specific temperature.

Materials:

-

This compound (dry powder or well-characterized slurry)

-

Anhydrous, deoxygenated organic solvent (e.g., THF, dioxane)

-

Schlenk line or glovebox with an inert atmosphere (e.g., argon, nitrogen)

-

Temperature-controlled bath (e.g., oil bath, cryostat)

-

Fritted glass filter funnel (medium porosity) suitable for inert atmosphere filtration

-

Pre-weighed collection flask

-

Analytical balance

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The entire experiment must be conducted under an inert atmosphere.

-

Solvent Measurement: A precise volume of the anhydrous, deoxygenated solvent is transferred to a reaction flask equipped with a magnetic stir bar.

-

Temperature Equilibration: The flask is placed in the temperature-controlled bath and allowed to equilibrate to the desired temperature.

-

Addition of Solute: A known excess mass of this compound is carefully added to the solvent while stirring. The mixture is sealed to prevent solvent evaporation.

-

Equilibration: The suspension is stirred at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Filtration: The saturated solution is rapidly filtered through the fritted glass funnel into the pre-weighed collection flask, leaving the excess solid behind. This step must be performed quickly and under a positive pressure of inert gas to avoid solvent evaporation and contamination.

-

Solvent Evaporation: The solvent is removed from the collection flask under high vacuum. The flask is then carefully re-weighed.

-

Calculation: The mass of the dissolved this compound is the final mass of the flask minus its initial tare mass. The solubility can then be expressed in g/100 mL or mol/L.

Logical Workflow for Solvent Selection

The choice of an organic solvent (or "diluent") for reactions involving this compound is governed by several factors beyond solubility. The primary considerations are the solvent's inertness and its physical properties that facilitate the reaction and subsequent workup.

Caption: Workflow for selecting an appropriate organic solvent for this compound reactions.

Conclusion

This compound is a fundamentally important reagent whose handling and reactivity are dictated by its poor solubility in most organic solvents. It is best regarded as an insoluble solid that is used as a suspension in inert, anhydrous, and aprotic diluents such as hydrocarbons and ethers. While quantitative solubility data remains elusive, a qualitative understanding of its behavior, including its tendency to adsorb certain solvents, allows for its effective use in synthesis. The selection of an appropriate solvent is a critical parameter that depends on the reaction conditions, with inertness and ease of post-reaction processing being the primary considerations. Rigorous adherence to air- and moisture-free techniques is paramount for any experimental work involving this reactive compound.

References

- 1. wileyco.com [wileyco.com]

- 2. This compound, 18 Wt. % Slurry In Xyl - Yorlab [yorlab.co.uk]

- 3. This compound|lookchem [lookchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. US2200941A - Process for producing this compound - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. Monothis compound - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

Theoretical Underpinnings of Sodium Acetylide's Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetylide (NaC₂H) is a potent nucleophile and a strong base, rendering it a versatile and widely utilized reagent in organic synthesis. Its reactivity is fundamental to the construction of complex molecular architectures, particularly in the formation of carbon-carbon bonds, a cornerstone of drug development and materials science. This technical guide provides an in-depth exploration of the theoretical basis of this compound's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Electronic Structure and Bonding: The Source of Reactivity

The reactivity of this compound stems directly from its electronic structure. The acetylide anion ([C≡CH]⁻) possesses a lone pair of electrons on the terminal carbon atom, housed in an sp hybridized orbital. This sp orbital has 50% s-character, which is significantly higher than that of sp² (33.3%) or sp³ (25%) hybridized orbitals. The greater s-character means the electrons are held closer to the carbon nucleus, leading to increased electronegativity and stabilization of the negative charge.[1][2] This inherent stability of the acetylide anion makes the corresponding proton of acetylene remarkably acidic for a hydrocarbon.

The bond between the sodium cation and the acetylide anion is primarily ionic in nature, leading to a highly polarized molecule with a significant concentration of negative charge on the terminal carbon. This charge concentration, coupled with the accessibility of the lone pair, makes this compound an excellent nucleophile and a strong base.

Quantitative Physicochemical Data

To fully comprehend the reactivity of this compound, it is essential to consider its key physicochemical parameters.

Table 1: Structural and Energetic Properties of Acetylene and this compound

| Property | Acetylene (H-C≡C-H) | This compound (Na-C≡C-H) |

| C≡C Bond Length | 120.4 pm[3] | 127 pm[3][4] |

| Na-C Bond Length | - | ~227-230 pm (computationally derived) |

| C-H Bond Dissociation Energy | 132.7 - 133.5 kcal/mol | - |

| pKa of C-H bond | ~25[2] | - |

The elongation of the C≡C bond in this compound compared to acetylene is a direct consequence of the increased electron density in the antibonding π* orbitals of the acetylide anion.

Table 2: Acidity of Hydrocarbons

| Hydrocarbon | Hybridization of C-H bond | pKa |

| Ethane (CH₃-CH₃) | sp³ | ~50 |

| Ethylene (CH₂=CH₂) | sp² | ~44 |

| Acetylene (HC≡CH) | sp | ~25 [2] |

The significantly lower pKa of acetylene highlights the relative stability of its conjugate base, the acetylide anion, and underscores its propensity to form under basic conditions.

Core Reactivity Pathways

This compound primarily participates in two key types of reactions: nucleophilic substitution (SN2) and nucleophilic addition to carbonyl compounds.

Nucleophilic Substitution (SN2) Reactions

As a potent nucleophile, the acetylide anion readily attacks electrophilic carbon centers, displacing a leaving group in a concerted, bimolecular fashion. This reaction is highly valuable for the formation of new carbon-carbon bonds and the extension of carbon chains.

The general workflow for an SN2 reaction involving this compound can be visualized as follows:

A critical factor governing the success of these reactions is the nature of the alkyl halide. Primary alkyl halides are the preferred substrates due to minimal steric hindrance around the electrophilic carbon. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions due to the strong basicity of the acetylide anion.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Preparation: In the flask, sodium amide (1.1 equivalents) is suspended in anhydrous liquid ammonia (approx. 50 mL) at -78 °C (dry ice/acetone bath).

-

Acetylide Formation: Phenylacetylene (1.0 equivalent) dissolved in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension over 15 minutes. The mixture is stirred for an additional 30 minutes to ensure complete formation of sodium phenylacetylide.

-

Alkylation: A primary alkyl halide (e.g., 1-bromobutane, 1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the ammonia is allowed to evaporate. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Nucleophilic Addition to Carbonyls

This compound readily adds to the electrophilic carbon of aldehydes and ketones, forming propargyl alcohols after an acidic workup. This reaction is a powerful tool for creating new stereocenters and introducing the versatile alkyne functionality into a molecule.

The logical flow of this addition reaction is depicted below:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet for acetylene, and a dropping funnel under a nitrogen atmosphere.

-

This compound Generation: Sodium metal (1.1 equivalents) is dissolved in anhydrous liquid ammonia at -78 °C. A stream of dry acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of this compound.

-

Carbonyl Addition: Cyclohexanone (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the this compound suspension.

-

Reaction Monitoring: The reaction is monitored by TLC.

-

Workup: Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride. The ammonia is allowed to evaporate, and the mixture is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude propargyl alcohol is purified by flash chromatography.

Thermodynamic and Kinetic Considerations

The reactions of this compound are governed by both thermodynamic and kinetic factors. The formation of the acetylide anion from a terminal alkyne and a strong base like sodium amide is thermodynamically favorable due to the large difference in pKa between the alkyne (pKa ≈ 25) and ammonia (pKa ≈ 38).

Kinetically, the SN2 reaction is sensitive to steric hindrance. The rate of reaction decreases significantly when moving from primary to secondary alkyl halides. While quantitative rate constants for this compound reactions are not extensively tabulated in the literature, the general principles of SN2 kinetics apply. For nucleophilic additions to carbonyls, the reaction is generally fast, and the rate can be influenced by the electrophilicity of the carbonyl carbon. Aldehydes typically react faster than ketones due to less steric hindrance and greater electrophilicity.

Conclusion

The theoretical basis of this compound reactivity is firmly rooted in its electronic structure, particularly the high s-character of the sp-hybridized orbital containing the lone pair of the acetylide anion. This leads to a potent nucleophile and a strong base that readily participates in carbon-carbon bond-forming reactions. A thorough understanding of the principles of nucleophilic substitution and addition, along with careful consideration of substrate scope and reaction conditions, is paramount for the successful application of this versatile reagent in the synthesis of novel compounds for the pharmaceutical and materials science industries. Further research into the precise kinetics of this compound reactions would provide an even deeper understanding and predictive power for synthetic chemists.

References

The Acetylide Anion: A Potent Nucleophile in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetylide anion, the conjugate base of a terminal alkyne, stands as a cornerstone in the edifice of organic synthesis. Its potent nucleophilicity, coupled with its ability to form new carbon-carbon bonds, renders it an invaluable tool for the construction of complex molecular architectures, from fine chemicals to vital pharmaceuticals. This technical guide provides a comprehensive exploration of the nucleophilic character of the acetylide anion, detailing the fundamental principles governing its reactivity, quantitative data for comparative analysis, and explicit experimental protocols for its application.

Core Principles of Acetylide Anion Nucleophilicity

The efficacy of the acetylide anion as a nucleophile is rooted in the unique electronic structure of the carbon-carbon triple bond. The carbon atoms of an alkyne are sp-hybridized, possessing 50% s-character.[1][2] This high degree of s-character draws the electron density of the C-H bond closer to the carbon nucleus, resulting in a greater polarization of the bond and a more acidic terminal proton compared to alkanes and alkenes.[2]

Upon deprotonation by a strong base, the resulting acetylide anion bears a lone pair of electrons housed in an sp orbital. This orbital's significant s-character leads to the lone pair being held relatively close to the nucleus, which stabilizes the negative charge.[2] However, this localization of electron density also makes the anion a potent nucleophile, readily donating its electron pair to an electrophilic center.

It is crucial to distinguish between the basicity and nucleophilicity of the acetylide anion. While it is a strong base, capable of deprotonating a variety of weak acids, its nucleophilicity is often more synthetically useful.[2] The linear geometry of the acetylide anion minimizes steric hindrance, allowing it to approach and react with a wide range of electrophiles, a characteristic often described as being "like a spear".[2]

Quantitative Data on Acidity and Basicity

The acidity of terminal alkynes is a key determinant in the formation of acetylide anions. The pKa value of the conjugate acid provides a quantitative measure of the anion's basicity. A comparison with other hydrocarbons highlights the relative acidity of alkynes.

| Compound | Conjugate Base | Hybridization of Carbon | pKa of Compound |

| Ethane (CH₃CH₃) | Ethyl anion (CH₃CH₂⁻) | sp³ | ~50 |

| Ethene (CH₂=CH₂) | Vinyl anion (CH₂=CH⁻) | sp² | ~44 |

| Acetylene (HC≡CH) | Acetylide anion (HC≡C⁻) | sp | ~25 |

Table 1: Comparison of pKa values for common hydrocarbons.[2]

The significantly lower pKa of acetylene compared to ethane and ethene underscores the relative stability of the acetylide anion and the feasibility of its generation using a sufficiently strong base. The pKa of ammonia is approximately 35, making sodium amide (NaNH₂) a suitable base for the deprotonation of terminal alkynes.[3]

Factors Influencing Nucleophilicity

The nucleophilic character of the acetylide anion is not static and is influenced by several factors:

-

Counterion: The nature of the metal counterion (e.g., Li⁺, Na⁺, K⁺) associated with the acetylide anion can significantly impact its reactivity. The degree of covalent character in the carbon-metal bond and the ability of the metal to coordinate with other species in the reaction mixture can modulate the anion's nucleophilicity.

-

Solvent: The choice of solvent is critical. Protic solvents will protonate the acetylide anion and are therefore unsuitable. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used as they are inert to the anion and can solvate the counterion.[3] The use of polar aprotic solvents can also influence reaction rates.

-

Steric Hindrance: While the acetylide anion itself is sterically undemanding, its reactivity is highly sensitive to steric hindrance at the electrophilic center. This is a key consideration in its synthetic applications.

Key Reactions of the Acetylide Anion

The nucleophilicity of the acetylide anion is harnessed in two primary classes of reactions: nucleophilic substitution (alkylation) and nucleophilic addition to carbonyl compounds.

Alkylation: Formation of Internal Alkynes

Acetylide anions readily participate in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds and generate internal alkynes.[4] This reaction is a powerful tool for extending carbon chains.

The reaction is most efficient with methyl and primary alkyl halides. With secondary and tertiary alkyl halides, the strong basicity of the acetylide anion leads to a competing E2 elimination reaction, forming an alkene as the major product.[5]

Caption: Competition between Sₙ2 and E2 pathways for acetylide anions.

Addition to Carbonyls: Synthesis of Propargyl Alcohols

Acetylide anions are excellent nucleophiles for attacking the electrophilic carbon of aldehydes and ketones.[6] This addition reaction, followed by an acidic workup, yields propargyl alcohols, which are versatile synthetic intermediates.

Caption: General workflow for the synthesis of propargyl alcohols.

Experimental Protocols

General Procedure for the Alkylation of Phenylacetylene with Benzyl Bromide

This protocol details the formation of the lithium phenylacetylide followed by its alkylation with benzyl bromide to yield 1,3-diphenyl-1-propyne.

Materials:

-

Phenylacetylene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add phenylacetylene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the resulting solution of lithium phenylacetylide at -78 °C for an additional 30 minutes.

-

Alkylation: To the solution of lithium phenylacetylide, add benzyl bromide (1.1 eq) dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1,3-diphenyl-1-propyne.

Synthesis of Efavirenz: An Application in Drug Development

A key step in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz involves the enantioselective addition of a lithium acetylide to a trifluoromethyl ketone.[1][7]

Caption: Role of acetylide addition in the synthesis of Efavirenz.

Experimental Protocol for the Enantioselective Addition of Lithium Cyclopropylacetylide:

This protocol is adapted from the literature for the synthesis of an Efavirenz precursor.[7]

Materials:

-

(1R,2S)-N-pyrrolidinylnorephedrine (chiral ligand)

-

Anhydrous toluene

-

n-Butyllithium in hexanes

-

Cyclopropylacetylene

-

Trifluoromethyl ketone precursor

-

Anhydrous THF

Procedure:

-

A solution of (1R,2S)-N-pyrrolidinylnorephedrine (1.1 eq) in anhydrous toluene is treated with n-butyllithium (1.0 eq) at 0 °C and stirred for 30 minutes.

-

Cyclopropylacetylene (1.1 eq) is added, and the mixture is stirred for an additional 30 minutes.

-

The resulting slurry is cooled to -20 °C, and a solution of the trifluoromethyl ketone precursor (1.0 eq) in anhydrous THF is added dropwise over 1 hour.

-

The reaction is stirred at -20 °C for 4 hours.

-

The reaction is quenched with aqueous ammonium chloride and worked up to yield the chiral propargyl alcohol intermediate with high enantioselectivity.

Conclusion

The acetylide anion is a powerful and versatile nucleophile in the arsenal of the synthetic organic chemist. Its unique electronic and structural properties allow for the efficient formation of carbon-carbon bonds through both substitution and addition reactions. A thorough understanding of the factors governing its reactivity, coupled with carefully designed experimental protocols, enables the synthesis of a vast array of complex molecules, including life-saving pharmaceuticals. The continued exploration and application of acetylide chemistry will undoubtedly lead to further innovations in chemical synthesis and drug development.

References

- 1. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 2. physicsforums.com [physicsforums.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. 2,4-diphenyl-1-butene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

The Genesis of a Reagent: Key Pioneers and Core Methodologies in Sodium Acetylide Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetylide (NaC≡CH), a powerful nucleophile and a cornerstone of carbon-carbon bond formation, has played a pivotal role in the advancement of organic synthesis. Its utility in creating complex molecular architectures has been fundamental to the development of new pharmaceuticals and fine chemicals. This technical guide delves into the foundational work of the key pioneers who first synthesized and harnessed the reactivity of acetylides, providing an in-depth look at the core experimental methodologies that established this indispensable reagent. We will explore the seminal contributions of early chemists who laid the groundwork for acetylene chemistry, leading to the development of this compound as a practical synthetic tool. This guide will present detailed experimental protocols derived from historical and modern sources, quantitative data for key reactions, and visual representations of reaction mechanisms to provide a comprehensive resource for researchers in the field.

The Pioneers of Acetylene and Acetylide Chemistry

The story of this compound begins with the discovery and characterization of its parent compound, acetylene. Several key figures were instrumental in this endeavor:

-

Edmund Davy (1836): A British chemist, Davy is credited with the first synthesis of acetylene. He discovered the flammable gas, which he called a "new carburet of hydrogen," accidentally while trying to produce potassium metal.[1]

-

Marcellin Berthelot (1860): The French chemist independently rediscovered acetylene, gave it its modern name, and was the first to synthesize it from elements (carbon and hydrogen) using an electric arc.[1]

-

Friedrich Wöhler (1862): Known for his synthesis of urea, Wöhler discovered a practical method for producing acetylene by reacting calcium carbide with water, a process that would become the foundation for the industrial production of acetylene.[1]

-

John Ulric Nef (1899): This Swiss-American chemist made significant contributions to the understanding of divalent carbon. His work on phenylacetylene and its salts, and his discovery of the "Nef synthesis"—the addition of this compound to aldehydes and ketones to form propargyl alcohols—was a major step forward in the synthetic application of acetylides.[2]

-

Alexei Yevgrafovich Favorskii (early 1900s): A Russian chemist, Favorskii developed the reaction between a metal acetylide and a carbonyl group under basic conditions to produce propargyl alcohols. This reaction, now known as the Favorskii reaction, is a fundamental transformation in organic chemistry.[3]

Core Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound and its application in key synthetic transformations, drawing from both historical accounts and modern, optimized procedures.

Preparation of this compound in Liquid Ammonia

This is the classic and most common laboratory method for the preparation of this compound. The following protocol is a representative example.

Experimental Protocol:

-

A three-necked flask equipped with a mechanical stirrer and a cooling bath is charged with liquid ammonia.

-

A catalytic amount of finely powdered hydrated ferric nitrate is added.

-

Small pieces of clean sodium metal are introduced into the stirred liquid ammonia. The formation of sodium amide is indicated by a color change from a deep blue to a pale grey suspension.

-

Purified acetylene gas is then bubbled through the sodium amide suspension.

-

The reaction is complete when the grey suspension turns uniformly black, indicating the formation of this compound.

| Parameter | Value/Description |

| Solvent | Liquid Ammonia |

| Temperature | -35 °C |

| Catalyst | Hydrated Ferric Nitrate |

| Reactants | Sodium metal, Acetylene gas |

| Observation | Color change from blue to grey to black |

| Approx. Concentration | ~1 M solution |

Preparation of this compound in an Inert Organic Solvent

To avoid the challenges of working with liquid ammonia, methods using inert organic solvents have been developed. This protocol is based on a patented industrial process.

Experimental Protocol:

-

A dispersion of finely divided sodium metal in an inert liquid medium (e.g., xylene or mineral oil) is prepared in a reaction vessel.

-

Dry, purified acetylene gas is introduced into the sodium dispersion.

-

The reaction is conducted at a controlled temperature, typically below 110 °C.

-

The reaction proceeds to give a high yield of pulverulent, light-colored this compound.

| Parameter | Value/Description |

| Solvent | Xylene, Mineral Oil, or other inert liquid |

| Temperature | Below 110 °C |

| Reactants | Finely dispersed Sodium, Acetylene gas |

| Yield (based on Na) | >99% |

| Product Form | Pulverulent solid |

Key Synthetic Applications and Mechanisms

The utility of this compound lies in its ability to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds. The following are foundational reactions pioneered by Nef and Favorskii.

The Nef Synthesis (Addition to Carbonyls)

John Ulric Nef's work demonstrated the addition of this compound to aldehydes and ketones. This reaction is a type of alkynylation and is a key method for producing propargyl alcohols.

General Reaction:

RCOR' + NaC≡CH → RC(ONa)(C≡CH)R' RC(ONa)(C≡CH)R' + H₂O → RC(OH)(C≡CH)R' + NaOH

Experimental Protocol (Example with Methyl Ethyl Ketone):

-

This compound is prepared in a suitable inert solvent (e.g., xylene).

-

Methyl ethyl ketone is slowly added to the this compound suspension while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred to ensure complete reaction.

-

The resulting sodium salt of the acetylenic alcohol is hydrolyzed with water to yield the final product, 3-methyl-1-pentyn-3-ol.

| Parameter | Value/Description |

| Reactants | This compound, Methyl Ethyl Ketone |

| Solvent | Xylene |

| Product | 3-methyl-1-pentyn-3-ol |

| Yield (approx.) | 87% |

| Conversion of Ketone | ~80% |

Reaction Mechanism:

The Favorskii Reaction

Alexei Favorskii's systematic study of the reaction of metal acetylides with carbonyl compounds established this as a general and powerful synthetic method.

Reaction Mechanism:

The mechanism is essentially the same as the Nef synthesis, involving the nucleophilic attack of the acetylide anion on the carbonyl carbon.

Conclusion

The pioneering work of chemists like Davy, Berthelot, Wöhler, Nef, and Favorskii laid the essential groundwork for the development of this compound as a powerful tool in organic synthesis. Their discoveries and the methodologies they developed for handling and reacting acetylene and its salts are still relevant today. The ability to form new carbon-carbon bonds with this compound through reactions like the Nef synthesis and the Favorskii reaction has had a profound and lasting impact on the field of chemistry, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This guide provides a glimpse into the foundational chemistry of this compound, offering both historical context and practical experimental details for the modern researcher.

References

Fundamental Reaction Mechanisms Involving Sodium Acetylide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetylide (NaC≡CH) is a potent nucleophile and a strong base, making it a versatile and widely utilized reagent in organic synthesis. Its ability to form new carbon-carbon bonds is fundamental to the construction of more complex molecular architectures, a critical aspect of drug discovery and development. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including its preparation, nucleophilic substitution and addition reactions, and the competing elimination pathways. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented to facilitate practical application in a research setting.

Core Concepts: Acidity of Acetylene and Formation of this compound

The reactivity of this compound stems from the surprisingly acidic nature of the terminal proton of acetylene. The sp-hybridization of the carbon atoms in the C-H bond results in a significantly higher s-character (50%) compared to sp2 (33.3%) and sp3 (25%) hybridized carbons. Electrons in s-orbitals are held closer to the nucleus, leading to a more stable conjugate base, the acetylide anion.

The acidity of acetylene is reflected in its pKa value of approximately 25, making it a much stronger acid than alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[1] This acidity allows for the deprotonation of acetylene by a strong base, such as sodium amide (NaNH₂), to form this compound. This reaction is typically carried out in liquid ammonia.[2]

Key Reaction Mechanisms

Nucleophilic Substitution (SN2) Reactions

As a potent carbon nucleophile, the acetylide anion readily participates in bimolecular nucleophilic substitution (SN2) reactions with appropriate electrophiles, most notably primary alkyl halides. This reaction is a cornerstone for the formation of internal alkynes and the extension of carbon chains.

The reaction proceeds via a backside attack of the acetylide nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new C-C triple bond.

-

With Primary Alkyl Halides: The reaction of this compound with primary alkyl halides, such as 1-bromobutane, proceeds efficiently to yield the corresponding terminal alkyne. For instance, the reaction with n-butyl bromide has been reported to produce 1-hexyne in yields as high as 80%.[3][4]

-

With Secondary and Tertiary Alkyl Halides: With secondary and tertiary alkyl halides, the strong basicity of the acetylide anion leads to a competing E2 elimination reaction, which often predominates over SN2 substitution.[1][2][5] For example, the reaction of this compound with 2-bromopropane results primarily in the formation of propene through elimination. Similarly, the reaction with tert-butyl bromide yields 2-methylpropene as the major product.[6]

Nucleophilic Addition to Carbonyl Compounds

This compound readily adds to the electrophilic carbon of aldehydes and ketones in a nucleophilic addition reaction. This process is a valuable method for the synthesis of propargyl alcohols, which are important intermediates in organic synthesis.

The acetylide anion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically through an aqueous workup, yields the final alcohol product.

-

Reaction with Ketones: The reaction with ketones, such as cyclohexanone, produces tertiary propargyl alcohols. The yield of 1-ethynylcyclohexanol from the reaction of this compound with cyclohexanone can be as high as 65-75%.[7] Another example is the reaction with methyl ethyl ketone, which gives 3-methyl-1-pentyn-3-ol with a theoretical yield of approximately 87%.

-

Reaction with Aldehydes: Aldehydes react with this compound to form secondary propargyl alcohols.

Quantitative Data Summary

| Reaction Type | Substrate | Product | Yield (%) | Reference(s) |

| SN2 Substitution | 1-Bromobutane (n-Butyl bromide) | 1-Hexyne | 80 | [3][4] |

| 2-Bromopropane | Propene (Elimination) | Major | [5] | |

| tert-Butyl bromide | 2-Methylpropene (Elimination) | Major | [6] | |

| Nucleophilic Addition | Cyclohexanone | 1-Ethynylcyclohexanol | 65-75 | [7] |

| Methyl ethyl ketone | 3-Methyl-1-pentyn-3-ol | ~87 | ||

| Relevant Physicochemical Data | ||||

| pKa of Acetylene | ~25 | [1] | ||

| C-H Bond Dissociation Energy of Acetylene | ~132 kcal/mol |

Experimental Protocols

Preparation of this compound in Liquid Ammonia

This protocol describes the in situ generation of this compound in liquid ammonia for subsequent reactions.

Materials:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser.

-

Liquid ammonia (anhydrous)

-

Sodium metal

-

Acetylene gas (purified)

-

Ferric nitrate (catalyst)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood and ensure all glassware is thoroughly dried.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Carefully condense the desired volume of anhydrous liquid ammonia into the flask.

-

Add a catalytic amount of ferric nitrate to the liquid ammonia.

-

While stirring, slowly add small, freshly cut pieces of sodium metal to the liquid ammonia. The formation of sodium amide is indicated by a color change from a deep blue to a gray suspension.

-

Once the sodium has completely reacted to form sodium amide, bubble purified acetylene gas through the stirred suspension.

-

The reaction is complete when the gray suspension turns into a white or off-white precipitate of this compound.

Alkylation of this compound with 1-Bromobutane

This protocol details the synthesis of 1-hexyne via the SN2 reaction of this compound with 1-bromobutane.

Materials:

-

Pre-prepared solution/suspension of this compound in liquid ammonia

-

1-Bromobutane

-

Dropping funnel

-

Ammonium chloride (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To the freshly prepared suspension of this compound in liquid ammonia at -78 °C, add 1-bromobutane dropwise from a dropping funnel over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at the same temperature.

-

Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.

-

Remove the cooling bath and allow the liquid ammonia to evaporate overnight in the fume hood.

-

To the remaining residue, add water to dissolve the inorganic salts.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation.

Addition of this compound to Cyclohexanone

This protocol outlines the synthesis of 1-ethynylcyclohexanol.

Materials:

-

Pre-prepared solution/suspension of this compound in liquid ammonia

-

Cyclohexanone

-

Dropping funnel

-

Ammonium chloride (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To the freshly prepared suspension of this compound in liquid ammonia at -78 °C, add cyclohexanone dropwise from a dropping funnel over a period of 1 hour with vigorous stirring.[7]

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at the same temperature.[7]

-

Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride.

-

Remove the cooling bath and allow the liquid ammonia to evaporate overnight in the fume hood.[7]

-

To the remaining residue, add water and diethyl ether.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[7]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[7]

-

Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.[7]

-

The crude product can be purified by distillation or recrystallization to yield 1-ethynylcyclohexanol (yields of 65-75% have been reported).[7]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and workflows involving this compound.

Conclusion

This compound remains an indispensable tool in the arsenal of synthetic chemists, particularly within the pharmaceutical industry where the efficient construction of carbon-carbon bonds is paramount. A thorough understanding of its fundamental reaction mechanisms, including the factors that govern the competition between substitution and elimination, is crucial for its effective application. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the strategic design and successful execution of synthetic routes involving this versatile reagent.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US2846491A - Reactions of this compound with alkyl halides - Google Patents [patents.google.com]

- 5. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]

- 6. Solved When this compound (HCCNa) reacts with | Chegg.com [chegg.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of Sodium Acetylide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium acetylide (NaC₂H) is a highly reactive organosodium compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility in the pharmaceutical and fine chemical industries necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. Detailed experimental protocols for handling this air- and moisture-sensitive material are presented, alongside a summary of available spectroscopic data. This document aims to serve as a core reference for researchers and professionals involved in the synthesis and application of this compound.

Introduction

This compound is the sodium salt of acetylene, existing as a white to pale-yellow powder.[1] Its ionic nature, with a sodium cation (Na⁺) and a hydrogen acetylide anion (⁻C≡CH), makes it a potent nucleophile and a strong base.[2][3] Due to its high reactivity, particularly with water and oxygen, the spectroscopic characterization of this compound requires specialized handling techniques to ensure sample integrity and obtain accurate data.[4][5][6] This guide outlines the principal spectroscopic methods for its characterization and provides detailed procedural information.

Molecular Structure and Bonding

This compound possesses a linear structure dictated by the sp-hybridization of the carbon atoms in the acetylide anion. Neutron diffraction studies have been employed to determine its bond lengths. When bonded with alkali metals, acetylides exhibit ionic properties.[3]

Spectroscopic Characterization Methods

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound. The following sections detail the application of IR, Raman, NMR, and Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the vibrational modes of the acetylide functional group. The key vibrational modes of interest are the C-H stretch and the C≡C triple bond stretch.

Expected Vibrational Modes:

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | Notes |

| ν(C-H) | C-H stretching | ~3300 | This mode is characteristic of terminal alkynes. |

| ν(C≡C) | C≡C stretching | 2100 - 2260 | The position of this band is sensitive to the metallic cation. |

| δ(C-H) | C-H bending | 600 - 700 |

Experimental Protocol: FTIR Spectroscopy of this compound (Mull Technique)

-

Sample Preparation (Inert Atmosphere): All sample manipulations must be performed in a glovebox or using a Schlenk line under an inert atmosphere (e.g., argon or nitrogen).[5][7][8]

-

Mulling: In an agate mortar, grind a small amount (5-10 mg) of this compound to a fine powder. Add one to two drops of a mulling agent (e.g., Nujol - mineral oil) and continue grinding until a uniform, viscous paste is formed.[9][10][11]

-

Sample Mounting: Apply a small amount of the mull to one face of a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.[9]

-

Data Acquisition: Quickly transfer the assembled salt plates to the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the C-H and C≡C stretching vibrations.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the symmetric C≡C stretching vibration.

Expected Raman Shifts:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| ν(C≡C) | ~1850 - 2100 | The C≡C stretch in metal acetylides is often observed in this region. For instance, an intense acetylide band in a lithium-containing system was observed at 1847 cm⁻¹.[12] |